3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid
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Overview
Description
3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid is a synthetic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a cyanoacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Cyanoacrylation: The final step involves the addition of a cyanoacrylic acid moiety to the furan ring. This can be accomplished through a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyanoacrylic acid moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(2-Chlorophenyl)furan-2-yl)-2-cyanoacrylic acid: Similar structure with a chlorine atom instead of bromine.
3-(5-(2-Methylphenyl)furan-2-yl)-2-cyanoacrylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C14H8BrNO3 |
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Molecular Weight |
318.12 g/mol |
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H8BrNO3/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H,17,18)/b9-7+ |
InChI Key |
KKWLMZMWZIGOEK-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Br |
Origin of Product |
United States |
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